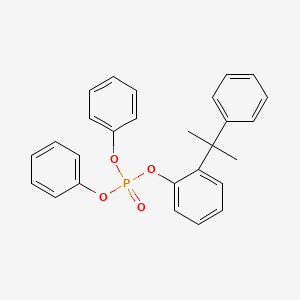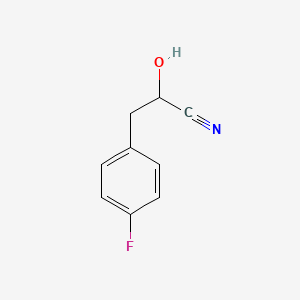
4-Fluorophenyl lactonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorophenyl lactonitrile, also known as 3-(4-Fluorophenyl)-2-hydroxypropanenitrile, is an organic compound with the molecular formula C9H8FNO and a molecular weight of 165.16 g/mol . This compound is characterized by the presence of a fluorine atom attached to a phenyl ring, a hydroxyl group, and a nitrile group. It is commonly used as a catalyst in various chemical reactions, particularly in the synthesis of 4-methoxybenzaldehyde .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl lactonitrile typically involves the reaction of 4-fluorobenzaldehyde with cyanide ions in the presence of a base. The reaction proceeds through the formation of an intermediate cyanohydrin, which is then converted to the desired lactonitrile compound. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from -65°C to room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through methods such as preparative thin-layer chromatography or recrystallization to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluorophenyl lactonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-fluorophenylacetic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-Fluorophenylacetic acid.
Reduction: 4-Fluorophenylamine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Fluorophenyl lactonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Fluorophenyl lactonitrile involves its role as a catalyst in various chemical reactions. The compound’s molecular structure allows it to interact with specific enzymes or substrates, facilitating the formation of desired products. For example, in the synthesis of 4-methoxybenzaldehyde, this compound is immobilized and covalently linked to an enzyme, which acts as a stationary phase for the reaction .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorophenylacetonitrile: Similar in structure but lacks the hydroxyl group present in 4-Fluorophenyl lactonitrile.
4-Fluorobenzyl cyanide: Another related compound with a similar phenyl ring and nitrile group but different substituents.
Uniqueness
This compound is unique due to its combination of a fluorine atom, hydroxyl group, and nitrile group, which imparts distinct chemical properties and reactivity. This combination makes it particularly useful as a catalyst in specific organic synthesis reactions, offering high enantioselectivity and efficiency .
Propiedades
Fórmula molecular |
C9H8FNO |
|---|---|
Peso molecular |
165.16 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-2-hydroxypropanenitrile |
InChI |
InChI=1S/C9H8FNO/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4,9,12H,5H2 |
Clave InChI |
PVXAEOUWHYBZCD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(C#N)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


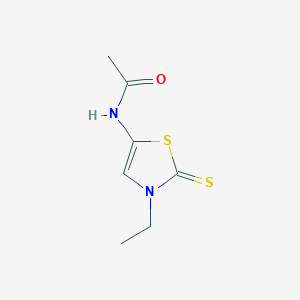
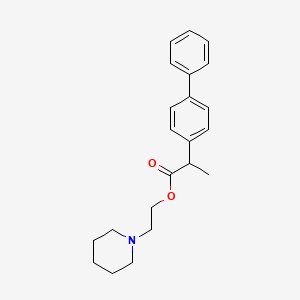
![(8S,10S,11S,13S,14S,16S,17R)-17-acetyl-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13822839.png)
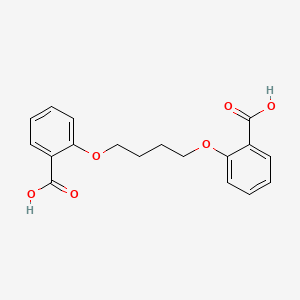
![N'-{(1E)-1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-1,3-benzodioxole-5-carbohydrazide](/img/structure/B13822850.png)
![N'~1~,N'~7~-bis{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}heptanedihydrazide](/img/structure/B13822852.png)
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]borinic acid](/img/structure/B13822861.png)
![(4E)-2-(3-chlorophenyl)-5-methyl-4-[(pyridin-2-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13822862.png)

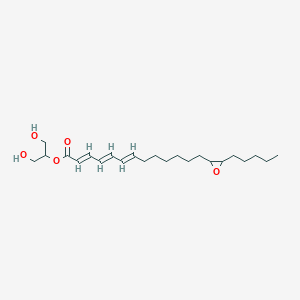


![{(2Z)-4-oxo-2-[(2E)-(thiophen-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B13822893.png)
